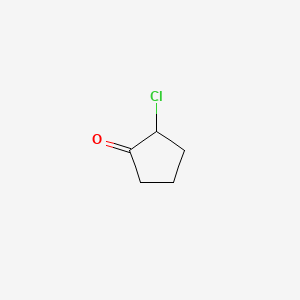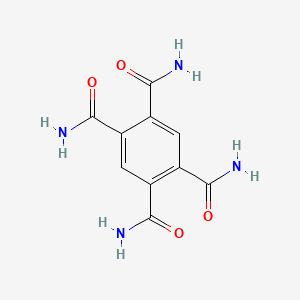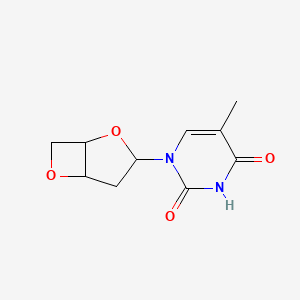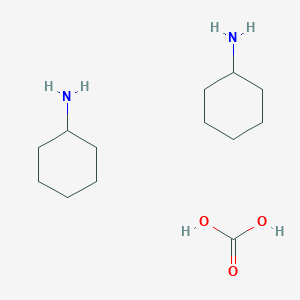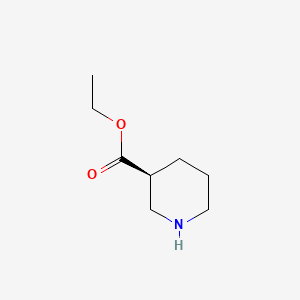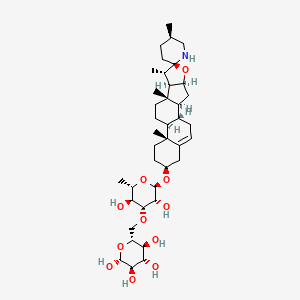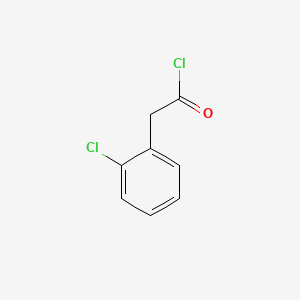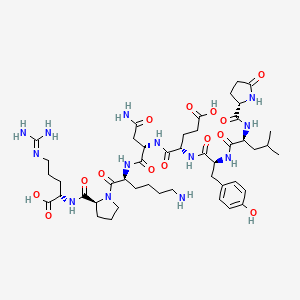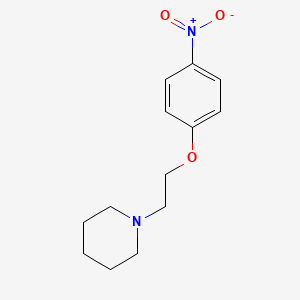
1-(2-(4-Nitrophenoxy)ethyl)piperidine
Descripción general
Descripción
“1-(2-(4-Nitrophenoxy)ethyl)piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It has a molar mass of 250.29 .
Synthesis Analysis
The synthesis of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” can be achieved from 4-Nitrophenol and 1-(2-Chloroethyl)piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” consists of a piperidine ring attached to a nitrophenoxy group via an ethyl linker . The average mass of the molecule is 250.294 Da and the monoisotopic mass is 250.131744 Da .Aplicaciones Científicas De Investigación
Pharmacology
1-(2-(4-Nitrophenoxy)ethyl)piperidine: is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry. Piperidine structures are present in more than twenty classes of pharmaceuticals, including antihistamines, antipsychotics, and stimulants . This compound’s unique structure could be pivotal in designing novel drugs with improved efficacy and reduced side effects.
Material Science
In material science, 1-(2-(4-Nitrophenoxy)ethyl)piperidine can be utilized in the synthesis of polymers or co-polymers. Its nitro group is a functional moiety that can undergo various chemical reactions, potentially leading to the development of new materials with specific mechanical, thermal, or chemical properties .
Chemical Synthesis
This compound serves as a building block in organic synthesis. The presence of both a piperidine ring and a nitro group allows for a range of chemical transformations. It can be used to synthesize more complex molecules, which can be applied in creating pharmaceuticals, agrochemicals, and dyes .
Analytical Chemistry
In analytical chemistry, 1-(2-(4-Nitrophenoxy)ethyl)piperidine could be used as a standard or reagent in chromatographic methods such as HPLC or LC-MS. Its distinct chemical structure allows it to serve as a marker or tracer in complex mixtures, aiding in the identification and quantification of substances .
Life Sciences Research
The compound’s potential in life sciences research lies in its role in proteomics and genomics. It could be used in the study of protein-protein interactions, enzyme kinetics, and as a part of the molecular toolkit to understand biological pathways and disease mechanisms .
Biochemistry
In biochemistry, 1-(2-(4-Nitrophenoxy)ethyl)piperidine may be involved in enzyme inhibition studies. Its structure could interact with active sites of enzymes, leading to the development of new inhibitors that can be used to study metabolic pathways or as therapeutic agents .
Propiedades
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQRQNEDYOBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357755 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
CAS RN |
92033-76-6 | |
| Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


